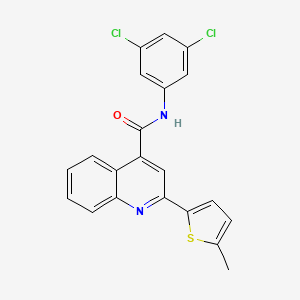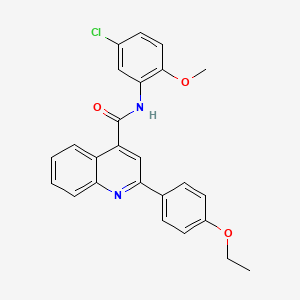![molecular formula C19H18Cl2N2O B3733489 1-[3-(2,4-dichlorophenyl)acryloyl]-4-phenylpiperazine](/img/structure/B3733489.png)
1-[3-(2,4-dichlorophenyl)acryloyl]-4-phenylpiperazine
説明
1-[3-(2,4-dichlorophenyl)acryloyl]-4-phenylpiperazine, commonly known as DCPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DCPP is a piperazine derivative that has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
作用機序
The mechanism of action of DCPP involves its interaction with neurotransmitter receptors in the brain. DCPP has been shown to bind to serotonin receptors, specifically the 5-HT1A and 5-HT2A receptors. This binding results in the modulation of neurotransmitter release, leading to changes in neuronal activity.
Biochemical and Physiological Effects:
DCPP has been shown to have various biochemical and physiological effects. In vitro studies have shown that DCPP can modulate the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine. In vivo studies have shown that DCPP can modulate the activity of various brain regions, including the prefrontal cortex and the hippocampus. DCPP has also been shown to have anxiolytic and antidepressant-like effects in animal models.
実験室実験の利点と制限
DCPP has several advantages for lab experiments, including its high purity and stability. However, DCPP also has some limitations, including its low solubility in water and its potential toxicity.
将来の方向性
There are several future directions for the study of DCPP. One potential direction is the development of new drugs based on the structure of DCPP for the treatment of various diseases. Another potential direction is the study of the interaction of DCPP with other neurotransmitter receptors. Additionally, the study of the long-term effects of DCPP on brain function and behavior is an important area of future research.
科学的研究の応用
DCPP has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, DCPP has been studied for its potential use as a lead compound for the development of new drugs for the treatment of various diseases. In neuroscience, DCPP has been studied for its potential use as a tool for the study of neurotransmitter receptors. In pharmacology, DCPP has been studied for its potential use as a reference compound for the development of new drugs.
特性
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2O/c20-16-8-6-15(18(21)14-16)7-9-19(24)23-12-10-22(11-13-23)17-4-2-1-3-5-17/h1-9,14H,10-13H2/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPMDZAIRSSAML-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C=CC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)/C=C/C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2,4-dichlorophenyl)-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(4-fluoro-2-methoxyphenyl)-1-isopropyl-3-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B3733417.png)

![5-(1,3-dimethyl-1H-pyrazol-5-yl)-1-(4-methoxyphenyl)-3-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B3733425.png)
![6-methyl-5-[5-(2-phenyl-1H-imidazol-4-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B3733427.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B3733451.png)
![3-[(4-hydroxy-6-methylpyrimidin-2-yl)methyl]-8-methoxyquinazolin-4(3H)-one](/img/structure/B3733457.png)
![isopropyl 2-[(3,5-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B3733462.png)

![dimethyl 2-({[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}amino)terephthalate](/img/structure/B3733482.png)
![2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B3733492.png)
![3-(2,6-dichlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide](/img/structure/B3733499.png)

![1-(4-fluorophenyl)-4-[3-(4-isopropylphenyl)acryloyl]piperazine](/img/structure/B3733510.png)